

# "Oxolan-3-ylmethanesulfonyl chloride" as a building block in organic synthesis

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## Compound of Interest

Compound Name: Oxolan-3-ylmethanesulfonyl chloride

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An In-Depth Technical Guide to **Oxolan-3-ylmethanesulfonyl Chloride**: Applications and Protocols for the Synthetic Chemist

## Introduction: A Versatile Building Block for Modern Organic Synthesis

**Oxolan-3-ylmethanesulfonyl chloride**, also known as (Tetrahydrofuran-3-yl)methanesulfonyl chloride, is a bifunctional reagent of increasing importance in the fields of medicinal chemistry and organic synthesis. This molecule uniquely combines two key structural features: the highly reactive sulfonyl chloride group and the synthetically versatile oxolane (tetrahydrofuran) ring.

The sulfonyl chloride moiety serves as a powerful electrophile, primarily for the synthesis of sulfonamides and sulfonate esters—functional groups prevalent in a vast array of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous natural products and biologically active molecules, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.<sup>[3][4]</sup> The strategic placement of the reactive sulfonyl chloride on a flexible methylene spacer attached to the 3-position of the THF ring provides chemists with a valuable tool to introduce this desirable heterocyclic motif into target molecules.

This guide provides a detailed overview of the reactivity of **oxolan-3-ylmethanesulfonyl chloride**, its applications as a building block, and field-proven protocols for its use in key

synthetic transformations.

## Physicochemical Properties and Handling

A clear understanding of the reagent's properties is critical for its safe and effective use in the laboratory.

Property	Value	Reference
Chemical Name	Oxolan-3-ylmethanesulfonyl chloride	<a href="#">[5]</a>
Synonyms	(Tetrahydrofuran-3-yl)methanesulfonyl chloride	<a href="#">[5]</a>
CAS Number	242459-48-9	<a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO <sub>3</sub> S	<a href="#">[5]</a>
Molecular Weight	184.64 g/mol	<a href="#">[5]</a>
Appearance	Typically a colorless to light yellow oil	General Knowledge
Storage	Store in a dry, sealed container under an inert atmosphere.	<a href="#">[5]</a>

### Safety and Handling:

- **Oxolan-3-ylmethanesulfonyl chloride** is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. All manipulations should be carried out using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon).
- As with all sulfonyl chlorides, this reagent is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All operations should be performed in a well-ventilated chemical fume hood.

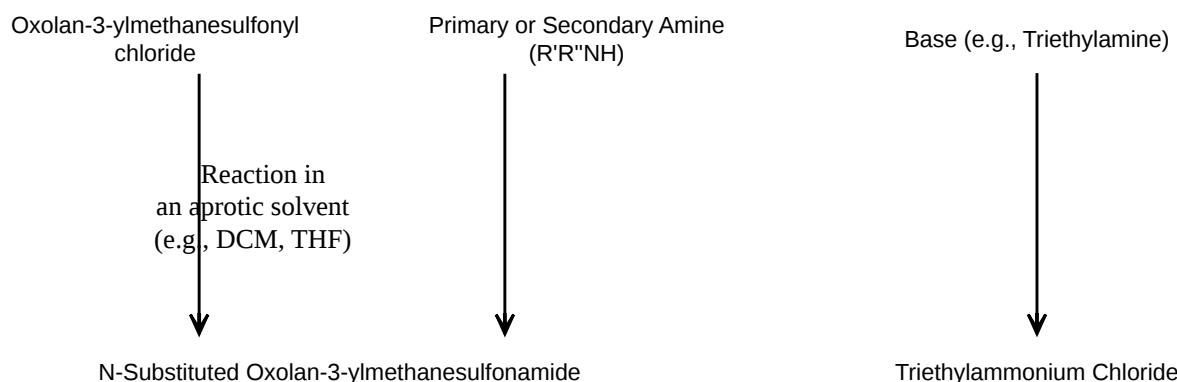
## Core Reactivity and Synthetic Applications

The primary utility of **oxolan-3-ylmethanesulfonyl chloride** stems from the electrophilicity of the sulfur atom, making it an excellent substrate for nucleophilic attack by amines and alcohols.

## Synthesis of Oxolan-3-ylmethanesulfonamides

The reaction of **oxolan-3-ylmethanesulfonyl chloride** with primary or secondary amines is the most direct route to the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs and acts as a bioisostere for the amide bond.<sup>[2][6]</sup>

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, followed by elimination of a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.<sup>[1][2]</sup>



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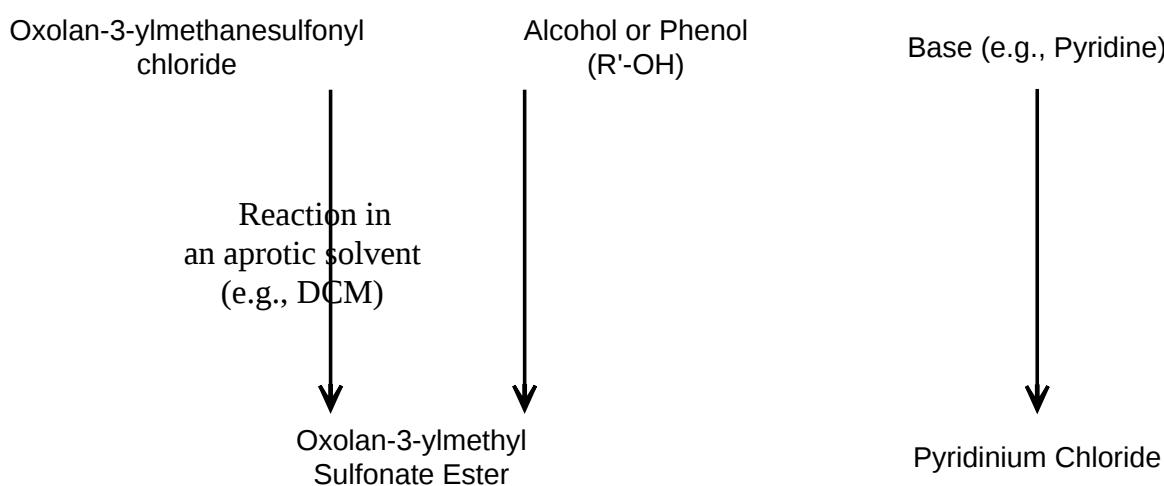
Caption: General scheme for sulfonamide synthesis.

## Synthesis of Oxolan-3-ylmethyl Sulfonate Esters

The reaction with alcohols or phenols yields sulfonate esters. This is a critical transformation for "activating" a hydroxyl group.<sup>[7]</sup> The resulting sulfonate (e.g., mesylate, tosylate) is an excellent

leaving group, far superior to the original hydroxyl group, facilitating subsequent nucleophilic substitution ( $S_N2$ ) or elimination ( $E2$ ) reactions.[3][7]

The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The reaction is typically performed in the presence of a base like pyridine, which not only scavenges HCl but can also activate the alcohol.[7] A crucial aspect of this reaction is that it proceeds with the retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the esterification process.[7]



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Caption: General scheme for sulfonate ester synthesis.

## Detailed Experimental Protocols

The following protocols are generalized procedures that can be adapted for a wide range of substrates. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific system.

### Protocol 1: General Procedure for the Synthesis of N-Substituted Oxolan-3-ylmethanesulfonamides

This protocol describes the reaction of **oxolan-3-ylmethanesulfonyl chloride** with a representative primary amine.

**Materials:**

- **Oxolan-3-ylmethanesulfonyl chloride** (1.0 eq)
- Primary or secondary amine (1.1 eq)
- Triethylamine (TEA) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Equipment:**

- Round-bottom flask with a magnetic stir bar
- Septum and nitrogen/argon inlet
- Syringes
- Separatory funnel
- Rotary evaporator

**Procedure:**

- To a flame-dried round-bottom flask under an inert atmosphere ( $\text{N}_2$ ), add the amine (1.1 eq) and anhydrous DCM.
- Cool the solution to 0 °C using an ice-water bath.
- Add triethylamine (1.5 eq) to the stirred solution.

- In a separate flask, dissolve **oxolan-3-ylmethanesulfonyl chloride** (1.0 eq) in a minimal amount of anhydrous DCM.
- Add the sulfonyl chloride solution dropwise to the cold amine solution over 10-15 minutes.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS). The formation of a white precipitate (triethylammonium chloride) is typically observed.[\[8\]](#)
- Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine. d. Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Purification: a. Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. b. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired sulfonamide.[\[9\]](#)

## Protocol 2: General Procedure for the Synthesis of Oxolan-3-ylmethyl Sulfonate Esters

This protocol details the conversion of a primary or secondary alcohol to its corresponding sulfonate ester.

Materials:

- **Oxolan-3-ylmethanesulfonyl chloride** (1.2 eq)
- Alcohol (1.0 eq)
- Anhydrous Pyridine or Triethylamine (2.0 eq)
- Anhydrous Dichloromethane (DCM)
- Cold 1 M Copper(II) sulfate (CuSO<sub>4</sub>) solution (for pyridine removal) or 1 M HCl
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

Equipment:

- Round-bottom flask with a magnetic stir bar
- Septum and nitrogen/argon inlet
- Syringes
- Separatory funnel
- Rotary evaporator

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere ( $N_2$ ), add the alcohol (1.0 eq) and anhydrous DCM.
- Cool the solution to 0 °C in an ice-water bath.
- Add anhydrous pyridine (2.0 eq) via syringe.
- Add a solution of **oxolan-3-ylmethanesulfonyl chloride** (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
- Stir the reaction at 0 °C for 1-4 hours, monitoring its progress by TLC.[\[10\]](#) Do not let the reaction warm significantly, as side reactions may occur.
- Work-up: a. Dilute the reaction mixture with cold DCM. b. Transfer to a separatory funnel and wash sequentially with cold 1 M  $CuSO_4$  solution (this removes pyridine by complexation) several times until the blue color of the aqueous layer persists. If TEA was used, wash with cold 1 M HCl. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous  $Na_2SO_4$ .
- Purification: a. Filter and concentrate the organic solution under reduced pressure at low temperature (sulfonate esters can be heat-labile). b. The crude product is often used directly

in the next step. If purification is required, it can be attempted via flash column chromatography on silica gel, though care must be taken to avoid decomposition.[10]

## Workflow and Data Visualization

A systematic approach from reaction setup to final product isolation is key to successful synthesis.

Caption: A typical experimental workflow for synthesis and purification.

## Comparative Data for Representative Reactions

The following table provides hypothetical but realistic data for the sulfonylation of common nucleophiles, based on typical yields reported for similar reactions.[2]

Nucleophile (Substrate)	Product Type	Typical Solvent	Base	Yield Range
Benzylamine	Sulfonamide	DCM	TEA	85-95%
Morpholine	Sulfonamide	THF	TEA	90-98%
Aniline	Sulfonamide	DCM / Pyridine	Pyridine	70-85%
Benzyl Alcohol	Sulfonate Ester	DCM	Pyridine	80-95%
Phenol	Sulfonate Ester	DCM	TEA	75-90%

## Conclusion

**Oxolan-3-ylmethanesulfonyl chloride** is a highly effective and versatile building block for introducing the valuable tetrahydrofuran-3-ylmethyl moiety into a wide range of molecular scaffolds. Its primary applications in the synthesis of sulfonamides and the activation of alcohols make it an indispensable tool for researchers in drug discovery and synthetic organic chemistry. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in the laboratory, enabling the efficient construction of complex and potentially bioactive molecules.

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